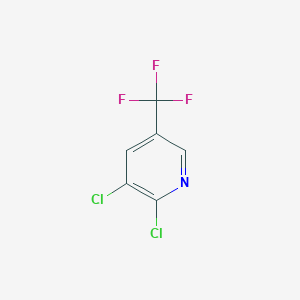

2,3-Dichloro-5-(trifluoromethyl)pyridine

Descripción

Propiedades

IUPAC Name |

2,3-dichloro-5-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl2F3N/c7-4-1-3(6(9,10)11)2-12-5(4)8/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABNQGNFVSFKJGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Cl)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl2F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7074080 | |

| Record name | 2,3-Dichloro-5-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7074080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Pyridine, 2,3-dichloro-5-(trifluoromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

69045-84-7 | |

| Record name | 2,3-Dichloro-5-(trifluoromethyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69045-84-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dichloro-5-(trifluoromethyl)pyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069045847 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine, 2,3-dichloro-5-(trifluoromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,3-Dichloro-5-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7074080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dichloro-5-trifluoromethylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.996 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Pyridine, 2,3-dichloro-5-(trifluoromethyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.488 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-DICHLORO-5-(TRIFLUOROMETHYL)PYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5F2C8LX8IE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,3-Dichloro-5-(trifluoromethyl)pyridine (CAS: 69045-84-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,3-Dichloro-5-(trifluoromethyl)pyridine, a key fluorinated intermediate in the synthesis of agrochemicals and pharmaceuticals. This document details its chemical and physical properties, outlines various synthetic routes with experimental protocols, and describes its applications in the production of high-value active ingredients.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid at room temperature.[1] Its unique molecular structure, featuring both chloro and trifluoromethyl functional groups on a pyridine (B92270) ring, makes it a versatile building block in organic synthesis.[2][3] The physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 69045-84-7 | [4] |

| Molecular Formula | C₆H₂Cl₂F₃N | [4] |

| Molecular Weight | 215.99 g/mol | [5] |

| Appearance | Colorless to light yellow liquid | [1] |

| Melting Point | 8-9 °C | [1] |

| Boiling Point | 188.5 °C at 760 mmHg; 80 °C at 20 mmHg | [1] |

| Density | 1.549 g/mL at 25 °C | [5] |

| Flash Point | 79 °C (closed cup) | [6] |

| Refractive Index | n20/D 1.475 | [5] |

| Solubility | Soluble in chloroform | [5] |

Spectroscopic Data

The structural identity of this compound can be confirmed by various spectroscopic techniques. The following tables summarize the key spectral data.

Table 2.1: ¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Assignment |

| Data not explicitly available in search results |

Table 2.2: ¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| Detailed peak assignments not explicitly available in search results |

Table 2.3: Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 215 | [M]+ (Molecular ion) |

| 180 | [M-Cl]+ |

| 217 | Isotopic peak |

Table 2.4: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Interpretation |

| Specific peak assignments not explicitly available in search results |

Synthesis of this compound

Several synthetic routes for the preparation of this compound have been reported, with the choice of method often depending on the availability of starting materials and desired scale. The most common pathways are outlined below.

Synthesis from 2,3-Dichloro-5-(trichloromethyl)pyridine

This is a widely used method involving a halogen exchange reaction.

References

- 1. This compound(69045-84-7) 13C NMR spectrum [chemicalbook.com]

- 2. This compound(69045-84-7) MS spectrum [chemicalbook.com]

- 3. This compound | C6H2Cl2F3N | CID 112234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 69045-84-7 [chemicalbook.com]

- 5. nbinno.com [nbinno.com]

- 6. alfa-chemical.com [alfa-chemical.com]

An In-depth Technical Guide to the Physical Properties of 2,3-Dichloro-5-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dichloro-5-(trifluoromethyl)pyridine, with the CAS number 69045-84-7, is a halogenated pyridine (B92270) derivative that serves as a critical intermediate in the synthesis of various agrochemicals and potentially in pharmaceutical compounds.[1] Its molecular structure, featuring chlorine atoms at the 2 and 3 positions and a trifluoromethyl group at the 5 position, imparts specific chemical reactivity and physical characteristics that are crucial for its applications.[1] This compound is a key building block for several commercial crop-protection products.[2] This technical guide provides a comprehensive overview of the core physical properties of this compound, outlines standard experimental methodologies for their determination, and illustrates its synthetic relevance.

Core Physical and Chemical Properties

The physical properties of this compound have been reported across various sources, including safety data sheets and chemical supplier databases. While there is general agreement, some variations in reported values exist, likely due to differences in measurement conditions and sample purity. A summary of these properties is presented below for easy comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₂Cl₂F₃N | [3][4][5] |

| Molecular Weight | 215.99 g/mol | [5][6][7] |

| Appearance | Colorless to light yellow liquid | [4][5] |

| Melting Point | 8 - 9 °C / 46.4 - 48.2 °F | [3][4][8] |

| Boiling Point | 176 °C @ 760 mmHg | [3] |

| 188.5 ± 35.0 °C @ 760 mmHg | [4][8] | |

| 168-169 °C | [9] | |

| 80 °C @ 20 mmHg | [6][10][11] | |

| Density | 1.5 ± 0.1 g/cm³ | [4][8] |

| 1.549 g/mL @ 25 °C | [6][10][12] | |

| 1.542 g/cm³ | [5] | |

| Water Solubility | Sparingly soluble in water | [13] |

| 380 mg/L @ 24 °C | [9] | |

| Solubility in Organic Solvents | Soluble in Chloroform, Methanol, MDC, Acetone | [9][11] |

| Flash Point | 79 °C / 174.2 °F | [3][4][9] |

| Vapor Pressure | 0.8 ± 0.3 mmHg @ 25°C | [4] |

| Refractive Index | n20/D 1.475 | [5][6][10] |

| 1.470 | [4] | |

| LogP (Octanol/Water Partition Coefficient) | 3.3 | [7] |

| 3.40720 | [5] | |

| pKa (Predicted) | -3.34 ± 0.10 | [5][11] |

Experimental Protocols for Physical Property Determination

While specific experimental reports for this compound are not publicly detailed, the determination of its physical properties follows standardized laboratory procedures, many of which are outlined by the Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals.

Melting Point Determination (OECD 102)

The melting point is a key indicator of a substance's purity.[6] Pure crystalline compounds typically exhibit a sharp melting point, whereas impurities lead to a depressed and broader melting range.[6]

Common Methodology: Capillary Method

-

Sample Preparation: A small amount of the dried, powdered substance is packed into a thin-walled glass capillary tube, sealed at one end.[13]

-

Apparatus: The capillary tube is placed in a heating apparatus (e.g., a heated metal block or a Thiele tube) adjacent to a calibrated thermometer.[7][13]

-

Heating: The temperature is increased at a controlled rate.[14] An initial rapid heating can be used to find an approximate melting point, followed by a slower, more precise measurement (e.g., 1-2 °C per minute) near the expected melting point.[6][7]

-

Observation: The temperatures at which the substance first begins to liquefy and when it becomes completely liquid are recorded as the melting range.[15] Automated systems can also perform this determination using photocell detection.[4]

Boiling Point Determination (OECD 103)

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[4][5]

Methodologies:

-

Ebulliometer Method: This method involves measuring the boiling temperature under equilibrium conditions with high precision.

-

Dynamic Method: The vapor pressure of the substance is measured as a function of temperature. The boiling point is determined by interpolation to a pressure of 101.325 kPa.[4][5]

-

Distillation Method: This method determines the boiling range by distilling the liquid and recording the temperature and volume of the distillate.[4]

-

Differential Scanning Calorimetry (DSC): This thermal analysis technique can be used to measure the temperature of the phase transition from liquid to gas.[4][16]

Density Determination (OECD 109)

Density is the mass of a substance per unit volume. For liquids, this is commonly determined using a pycnometer, hydrometer, or an oscillating densitometer.

Common Methodology: Pycnometry

-

The mass of a clean, dry pycnometer (a flask of a specific, accurately known volume) is determined.

-

The pycnometer is filled with the liquid sample (this compound).

-

The filled pycnometer is brought to a constant, known temperature (e.g., 25 °C) in a water bath.[17]

-

The mass of the pycnometer and the liquid is measured.

-

The density is calculated by dividing the mass of the liquid (total mass minus the mass of the empty pycnometer) by the known volume of the pycnometer.[17]

Water Solubility Determination (OECD 105)

Water solubility is the saturation mass concentration of a substance in water at a given temperature.[3][11]

Methodologies:

-

Flask Method: Suitable for substances with solubilities above 10⁻² g/L. A surplus of the substance is stirred in water at a constant temperature until equilibrium is reached. The solution is then centrifuged or filtered, and the concentration of the substance in the aqueous phase is determined by a suitable analytical method (e.g., HPLC, GC).[10]

-

Column Elution Method: Recommended for substances with solubilities below 10⁻² g/L. A column is filled with an inert support material coated with the test substance. Water is passed through the column at a slow, constant rate, and the eluate is analyzed until the concentration becomes constant, indicating saturation.[10]

Synthetic Pathway and Industrial Relevance

This compound is a valuable intermediate primarily synthesized from 3-picoline.[2][18][19] The synthesis involves a multi-step process that typically includes chlorination and fluorination reactions.[20] One common route involves the chlorination of a pyridine precursor to form 2,3-dichloro-5-(trichloromethyl)pyridine (B1347059), which is subsequently fluorinated to yield the final product.[1][2]

This compound serves as a crucial precursor for several important agrochemicals, particularly fungicides and insecticides.[2][20] Its utility is demonstrated in the synthesis of products like Fluazinam, a broad-spectrum fungicide.[1][21][22]

Caption: Synthetic route from 3-Picoline to the key intermediate and its final agrochemical products.

References

- 1. WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine - Google Patents [patents.google.com]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. oecd.org [oecd.org]

- 4. laboratuar.com [laboratuar.com]

- 5. oecd.org [oecd.org]

- 6. SSERC | Melting point determination [sserc.org.uk]

- 7. chem.ucalgary.ca [chem.ucalgary.ca]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. oecd.org [oecd.org]

- 10. filab.fr [filab.fr]

- 11. oecd.org [oecd.org]

- 12. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 13. thinksrs.com [thinksrs.com]

- 14. westlab.com [westlab.com]

- 15. cdn.juniata.edu [cdn.juniata.edu]

- 16. OECD 102 / 103 - Phytosafe [phytosafe.com]

- 17. knowledge.reagecon.com [knowledge.reagecon.com]

- 18. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 19. CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]

- 20. alfa-chemical.com [alfa-chemical.com]

- 21. Fluazinam (Ref: IKF 1216) [sitem.herts.ac.uk]

- 22. iskweb.co.jp [iskweb.co.jp]

2,3-Dichloro-5-(trifluoromethyl)pyridine chemical structure

An In-depth Technical Guide to 2,3-Dichloro-5-(trifluoromethyl)pyridine

Introduction

This compound, with the CAS registry number 69045-84-7, is a halogenated pyridine (B92270) derivative that serves as a critical intermediate in the synthesis of various agrochemicals and has potential applications in pharmaceuticals.[1][2] Its molecular structure, featuring chlorine atoms at the 2 and 3 positions and a trifluoromethyl group at the 5 position, imparts unique reactivity and biological activity to its derivatives.[1] This compound is a colorless to light yellow liquid and is a key building block for producing high-efficiency insecticides, fungicides, and herbicides.[3][4] The high demand for this intermediate is driven by its role in manufacturing crop-protection products.[5]

Chemical Structure and Properties

The chemical structure of this compound consists of a pyridine ring substituted with two chlorine atoms and a trifluoromethyl group. This combination of halogens contributes to its chemical stability and reactivity, making it a versatile precursor in organic synthesis.[1]

Table 1: Chemical Identifiers and Properties

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | [6] |

| CAS Number | 69045-84-7 | [6] |

| Molecular Formula | C₆H₂Cl₂F₃N | [2][3] |

| Molecular Weight | 215.99 g/mol | [3][7] |

| Appearance | Colorless to light yellow liquid | [2][8] |

| Density | 1.549 g/mL at 25 °C | [3][7] |

| Boiling Point | 80 °C at 20 mmHg | [3][7] |

| Melting Point | 8-9 °C | [8] |

| Flash Point | 79 °C (closed cup) | [7] |

| Refractive Index | n20/D 1.475 | [3][7] |

| SMILES | C1=C(C=NC(=C1Cl)Cl)C(F)(F)F | [6] |

| InChIKey | ABNQGNFVSFKJGI-UHFFFAOYSA-N |[6][7] |

Synthesis and Experimental Protocols

Several synthetic routes for this compound have been developed, often starting from readily available pyridine derivatives. These methods typically involve chlorination and fluorination steps.

Synthetic Pathways Overview

The primary methods for synthesizing this compound involve the chlorine/fluorine exchange of a trichloromethylpyridine precursor or the direct chlorination and fluorination of 3-picoline.[5][9]

Caption: Key synthetic routes to this compound.

Protocol 1: From 2,3-Dichloro-5-(trichloromethyl)pyridine (B1347059)

This method involves the fluorination of 2,3-dichloro-5-(trichloromethyl)pyridine using hydrogen fluoride (B91410).

-

Reactants : 26.5 g (0.1 mol) of 2,3-dichloro-5-(trichloromethyl)pyridine and approximately 20 g of hydrogen fluoride.[3]

-

Catalyst : 0.2 g of tungsten hexachloride.[3]

-

Procedure :

-

Add the 2,3-dichloro-5-(trichloromethyl)pyridine and tungsten hexachloride to a reactor.[3]

-

Heat the mixture to 170 °C under atmospheric pressure.[3]

-

Slowly introduce hydrogen fluoride gas.[3]

-

Continue the reaction until the product composition remains constant.[3]

-

Cool the reaction solution to room temperature and transfer it to an autoclave.[3]

-

Heat the autoclave to 180 °C and maintain a pressure of 0.2 MPa for 5 hours.[3]

-

After cooling, the product is obtained with a purity of 92%.[3]

-

Protocol 2: From 2-Chloro-5-(trifluoromethyl)pyridine (B1661970)

This synthesis involves the direct chlorination of 2-chloro-5-(trifluoromethyl)pyridine.

-

Reactants : 363 g of 2-chloro-5-(trifluoromethyl)pyridine and 325 g of ferric chloride.[10]

-

Procedure :

-

Combine the 2-chloro-5-(trifluoromethyl)pyridine and ferric chloride.[10]

-

Pass chlorine gas through the mixture while heating to 150-170 °C for 18 hours.[10]

-

Add the reaction system to 1.5 L of hot water.[10]

-

Separate the oil layer, dry it with anhydrous sodium sulfate, and rectify to obtain the final product.[10]

-

Protocol 3: From 3-Picoline

This route involves the simultaneous vapor-phase chlorination and fluorination of 3-picoline at high temperatures.

-

Starting Material : 3-Picoline.[5]

-

Catalyst : Transition metal-based catalysts such as iron fluoride.[5]

-

Conditions : High temperature (>300°C).[5]

-

Procedure : The reaction proceeds in a fluidized-bed phase where fluorination occurs after the chlorination of the methyl group, followed by nuclear chlorination of the pyridine ring in the empty phase to yield the product.[5] The degree of chlorination can be controlled by adjusting the molar ratio of chlorine gas and the reaction temperature.[5]

Applications in Agrochemicals and Drug Development

This compound is a cornerstone intermediate for a variety of commercial products, particularly in the agrochemical sector. Its derivatives exhibit potent biological activities.

Table 2: Major Applications and Downstream Products

| Downstream Product | CAS Number | Application Area | Mechanism of Action |

|---|---|---|---|

| Fluazinam | 79622-59-6 | Fungicide | Interferes with the biochemistry of respiration.[9] |

| Chlorfluazuron | 71422-67-8 | Insecticide | Insect growth regulator; inhibits chitin (B13524) synthesis in larval stages.[1][4][9] |

| Fluopicolide | 239110-15-7 | Fungicide | Intermediate in its synthesis.[11] |

| Flonicamid | 158062-67-0 | Insecticide (Aphicide) | Contains a 4-trifluoromethyl-pyridine structure derived from related intermediates.[9] |

| 17β-HSD1 Inhibitor | N/A | Drug Development | Used as a reactant in the synthesis of inhibitors for this enzyme.[3] |

Workflow: From Intermediate to Active Ingredient

The transformation of this compound into valuable agrochemicals highlights its industrial importance. The synthesis of the fungicide Fluazinam serves as a prime example of its utility.

Caption: Synthesis of Fluazinam from this compound.

Mechanism of Action of Derivatives

The biological activity of the final products derived from this compound is diverse.

-

Insect Growth Regulation : Insecticides like Chlorfluazuron, a benzoylurea (B1208200) derivative, function by inhibiting the synthesis of chitin, a crucial component of the insect exoskeleton.[4] This action disrupts the molting process, primarily affecting insects in their larval stages.[1][9]

-

Fungicidal Activity : Fluazinam acts as a potent fungicide by interfering with mitochondrial respiration in fungi.[9] The trifluoromethyl-substituted pyridine moiety has been shown to enhance fungicidal activity compared to other derivatives.[9]

Safety and Handling

This compound is classified as harmful if swallowed or inhaled and can cause serious eye damage and allergic skin reactions.[6][7] It is also toxic to aquatic life with long-lasting effects.[6] Proper personal protective equipment, including gloves, eye shields, and a dust mask, should be used when handling this compound.[7] It is a combustible liquid and should be stored in a cool, well-ventilated area.[4][7]

Conclusion

This compound is a highly valuable and versatile chemical intermediate. Its synthesis has been optimized through various routes, enabling large-scale production for the agrochemical industry.[5] Its unique structure allows for the creation of potent active ingredients like Fluazinam and Chlorfluazuron, which play significant roles in modern crop protection.[1][9] Ongoing research continues to explore the utility of trifluoromethylpyridine derivatives in both agrochemical and pharmaceutical applications, suggesting that the importance of this compound will continue to grow.[5]

References

- 1. This compound | 69045-84-7 | Benchchem [benchchem.com]

- 2. Page loading... [guidechem.com]

- 3. This compound | 69045-84-7 [chemicalbook.com]

- 4. innospk.com [innospk.com]

- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | C6H2Cl2F3N | CID 112234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound 97 69045-84-7 [sigmaaldrich.com]

- 8. Factory Supply Buy Quality this compound 69045-84-7 with Safe Shipping [yzqyyykj.com]

- 9. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 10. alfa-chemical.com [alfa-chemical.com]

- 11. WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine - Google Patents [patents.google.com]

An In-depth Technical Guide to 2,3-Dichloro-5-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,3-dichloro-5-(trifluoromethyl)pyridine, a key fluorinated intermediate in the chemical industry. The document details its chemical and physical properties, outlines various synthetic methodologies, and explores its significant applications, particularly in the development of agrochemicals.

Core Properties of this compound

This compound is a halogenated pyridine (B92270) derivative with the chemical formula C₆H₂Cl₂F₃N.[1] Its unique molecular structure, featuring both chlorine and a trifluoromethyl group on the pyridine ring, makes it a valuable and reactive building block in organic synthesis.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 215.99 g/mol | [3][4][5] |

| Molecular Formula | C₆H₂Cl₂F₃N | [1][3][4] |

| CAS Number | 69045-84-7 | [1][4][5] |

| Appearance | Colorless to light yellow liquid | [2][6] |

| Density | 1.549 g/mL at 25 °C | [3][5] |

| Boiling Point | 80 °C at 20 mmHg | [3][5] |

| Refractive Index | n20/D 1.475 | [3][5] |

Synthesis and Manufacturing

The industrial production of this compound is of significant interest due to its role as a precursor to high-value agrochemicals.[7][8] Several synthetic routes have been developed, primarily involving the chlorination and fluorination of pyridine-based starting materials.

One of the most common methods involves a chlorine/fluorine exchange using a trichloromethylpyridine intermediate.[7][8] An alternative approach is the construction of the pyridine ring from a trifluoromethyl-containing building block.[4] The choice of method often depends on the desired purity, scalability, and available starting materials.

The following diagram illustrates a common synthetic pathway for this compound, starting from 2-chloro-5-(chloromethyl)pyridine.

Protocol 1: Synthesis from 2,3-dichloro-5-trichloromethylpyridine [3]

-

Reaction Setup: To a polyethylene (B3416737) reactor, add 106.16 g (0.4 mol) of 2,3-dichloro-5-trichloromethylpyridine and 180 g (9.0 mol) of anhydrous hydrogen fluoride.

-

Catalyst Addition: Control the temperature at -20 °C and slowly add mercuric oxide over 3 hours.

-

Reaction: Maintain the reaction temperature below 35 °C and stir for approximately 22 hours until the system appears gray-white.

-

Work-up: Filter the reaction mixture. Neutralize the filtrate with sodium bicarbonate and extract with dichloromethane (B109758).

-

Purification: Dry the organic phase with anhydrous sodium sulfate (B86663) and remove the dichloromethane under reduced pressure to yield the final product. This method reports a conversion rate of 100% and a selectivity of 98%.[3]

Protocol 2: Synthesis from 2-chloro-5-trifluoromethylpyridine [3]

-

Reaction Setup: In a suitable reactor, combine 363 g of 2-chloro-5-trifluoromethylpyridine with 325 g of ferric chloride.

-

Chlorination: Introduce chlorine gas into the mixture while heating to 150-170 °C for 18 hours.

-

Work-up: Add the reaction system to 1.5 L of hot water and separate the oil layer.

-

Purification: Dry the oil layer with anhydrous sodium sulfate and rectify to obtain 163 g of the product.

Applications in Agrochemical Synthesis

The primary industrial application of this compound is as a crucial intermediate in the synthesis of various pesticides.[2][4] The global market for this compound is growing, driven by the demand for effective crop protection solutions.[9]

Table 2: Major Agrochemicals Derived from this compound

| Agrochemical | Type | Mechanism of Action (of final product) | Reference |

| Chlorfluazuron | Insecticide | Inhibits chitin (B13524) synthesis in insects | [2] |

| Fluazuron | Insecticide | Inhibits chitin synthesis in insects | [2] |

| Fluazinam | Fungicide | Interferes with the biochemistry of respiration | [4] |

The conversion of this compound to the fungicide Fluazinam is a key industrial process. The following diagram outlines the synthetic steps.

Protocol 3: Synthesis of 2-amino-3-chloro-5-(trifluoromethyl)pyridine [5]

-

Reaction Setup: Add 26.75 g (0.125 mol) of this compound and 25 ml of water to an autoclave.

-

Ammonolysis: Close the autoclave and add 45 g (2.85 mol) of liquid ammonia from a pressure bottle.

-

Reaction: Heat the autoclave to 80 °C for 9 hours, with the pressure maintained between 18 and 22 bar.

-

Isolation: Cool the reaction to room temperature. The intermediate, 2-amino-3-chloro-5-(trifluoromethyl)pyridine, is obtained by filtration, washing with water, and drying. The reported yield for this step is 90%.[5] This intermediate is then used in subsequent steps to synthesize Fluazinam.

Role in Drug Discovery and Development

While the primary application of this compound is in agrochemicals, halogenated pyridines are recognized as important building blocks in medicinal chemistry.[10] The pyridine moiety is present in numerous bioactive compounds and pharmaceutical molecules.[10] Trifluoromethyl groups are often incorporated into drug candidates to enhance properties such as metabolic stability and binding affinity. Although direct applications in signaling pathways are not documented for this intermediate, its derivatives are of interest in creating novel therapeutic agents. For instance, it has been used as a reactant in the synthesis of a 17β-HSD1 inhibitor.[6]

Safety and Handling

This compound is classified as a combustible liquid and is harmful if swallowed or inhaled.[10] It can cause serious eye damage and may cause an allergic skin reaction.[10] It is also toxic to aquatic life with long-lasting effects.[10] Appropriate personal protective equipment should be used when handling this chemical, and it should be stored in a cool, well-ventilated area.

This guide provides a foundational understanding of this compound for professionals in research and development. The provided data and protocols are intended to support further investigation and application of this versatile chemical intermediate.

References

- 1. scribd.com [scribd.com]

- 2. innospk.com [innospk.com]

- 3. alfa-chemical.com [alfa-chemical.com]

- 4. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 5. WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine - Google Patents [patents.google.com]

- 6. This compound | 69045-84-7 [chemicalbook.com]

- 7. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 9. globalgrowthinsights.com [globalgrowthinsights.com]

- 10. cohizon.com [cohizon.com]

An In-depth Technical Guide to the Synthesis Precursors of 2,3-Dichloro-5-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Dichloro-5-(trifluoromethyl)pyridine is a critical intermediate in the synthesis of numerous agrochemicals and pharmaceuticals. Its production is a key area of focus for chemical manufacturers. This technical guide provides a comprehensive overview of the primary synthetic precursors and pathways for obtaining this compound, complete with detailed experimental protocols, quantitative data, and process flow diagrams to facilitate a deeper understanding for research, development, and scaling-up activities.

Introduction

This compound, a vital fluorine-containing pyridine (B92270) organic intermediate, is instrumental in the production of a range of high-efficiency insecticides, herbicides, and fungicides.[1] The growing demand for this compound, particularly in the agrochemical sector for products like fluazinam (B131798) and fluopicolide, has spurred significant research and development into efficient and scalable synthetic routes.[2][3] This guide will explore the prevalent synthetic strategies, focusing on the key precursors and the reaction sequences that transform them into the target molecule.

Major Synthetic Pathways and Precursors

The synthesis of this compound predominantly originates from several key starting materials, with the most common industrial routes involving the chlorination and subsequent fluorination of pyridine derivatives.

Synthesis from 3-Picoline (3-Methylpyridine)

A widely adopted industrial approach begins with 3-picoline, which undergoes a series of chlorination and fluorination steps. This pathway can be executed in either a liquid or vapor phase.[4][5]

The general transformation involves:

-

Chlorination of the methyl group: 3-Picoline is chlorinated to form 3-(trichloromethyl)pyridine.

-

Fluorination: The trichloromethyl group is then fluorinated to yield 3-(trifluoromethyl)pyridine.

-

Nuclear Chlorination: The pyridine ring is subsequently chlorinated to introduce chlorine atoms at the 2 and 3 positions.

A variation of this route involves the simultaneous vapor-phase chlorination and fluorination at high temperatures (>300°C) over transition metal-based catalysts.[4]

Logical Relationship: Synthesis from 3-Picoline

Caption: Synthesis pathway starting from 3-Picoline.

Synthesis from Chlorinated Pyridine Precursors

More direct routes utilize already chlorinated pyridine derivatives as starting materials. These precursors are often intermediates derived from 3-picoline themselves but can also be sourced independently.

This precursor undergoes a multi-step process involving further chlorination and subsequent fluorination.

Experimental Workflow: From 2-Chloro-5-(chloromethyl)pyridine

Caption: Experimental workflow from 2-chloro-5-(chloromethyl)pyridine.

This route involves the direct chlorination of the pyridine ring.

Signaling Pathway: Direct Chlorination

Caption: Direct chlorination of 2-chloro-5-(trifluoromethyl)pyridine.

Synthesis via Ring Formation

An alternative strategy involves constructing the pyridine ring from acyclic precursors that already contain the trifluoromethyl group. This "building block" approach can offer high selectivity.

A notable example starts with 1,1,1-trifluoroacetone (B105887) and nitromethane. These condense to form 1-nitro-2-trifluoromethylpropylene, which then reacts with an oxalic acid diester. A subsequent reduction-cyclization reaction yields 2,3-dihydroxy-5-trifluoromethylpyridine, which is then chlorinated to give the final product.[6]

Quantitative Data Summary

The following tables summarize key quantitative data from various synthetic routes.

Table 1: Synthesis from 2,3-Dichloro-5-(trichloromethyl)pyridine

| Parameter | Value | Reference |

| Precursor | 2,3-dichloro-5-trichloromethylpyridine | [1] |

| Reagent | Anhydrous hydrogen fluoride (B91410) | [1] |

| Catalyst | Mercuric oxide | [1] |

| Temperature | -20°C to 35°C | [1] |

| Reaction Time | ~22 hours | [1] |

| Conversion Rate | 100% | [1] |

| Selectivity | 98% | [1] |

Table 2: Synthesis from 2-Chloro-5-(trifluoromethyl)pyridine

| Parameter | Value | Reference |

| Precursor | 2-chloro-5-trifluoromethylpyridine | [1][7] |

| Reagent | Chlorine gas | [1][7] |

| Catalyst | Ferric chloride | [1] |

| Temperature | 150-170°C | [1] |

| Pressure | 0.5-5.0 MPa | [7] |

| Reaction Time | 18 hours | [1] |

| Yield | ~40% (based on provided masses) | [1] |

Table 3: Synthesis from 2-Chloro-5-(chloromethyl)pyridine

| Parameter | Value | Reference |

| Precursor | 2-chloro-5-(chloromethyl)pyridine | [8] |

| Intermediate 1 | 2-chloro-5-(trichloromethyl)pyridine | [8] |

| Ring Chlorination Catalyst | Antimony trichloride (B1173362) | [8] |

| Ring Chlorination Temp. | 125-140°C | [8] |

| Fluorination Reagent | Hydrogen fluoride | [8] |

| Fluorination Temp. | 120-135°C | [8] |

| Final Product Purity | >99% | [8] |

Detailed Experimental Protocols

Protocol 1: Fluorination of 2,3-Dichloro-5-(trichloromethyl)pyridine[1]

-

Charging the Reactor: To a polyethylene (B3416737) reactor, add 106.16 g (0.4 mol) of 2,3-dichloro-5-trichloromethylpyridine and 180 g (9 mol) of anhydrous hydrogen fluoride.

-

Catalyst Addition: Control the temperature at -20°C and slowly add mercuric oxide over a period of 3 hours.

-

Reaction: Maintain the reaction temperature below 35°C and stir for approximately 22 hours, until the system turns a gray-white color.

-

Work-up: Filter the reaction mixture. Neutralize the filtrate with sodium bicarbonate.

-

Extraction and Purification: Extract the product with dichloromethane, dry the organic layer with anhydrous sodium sulfate (B86663), and remove the solvent under reduced pressure to obtain this compound.

Protocol 2: Chlorination of 2-Chloro-5-(trifluoromethyl)pyridine[1]

-

Reactor Setup: Charge a suitable reactor with 363 g of 2-chloro-5-trifluoromethylpyridine and 325 g of ferric chloride.

-

Chlorination: Heat the mixture to 150-170°C and pass chlorine gas through the reaction mixture for 18 hours.

-

Quenching and Separation: Add the reaction system to 1.5 L of hot water. Separate the oily layer.

-

Purification: Dry the organic layer with anhydrous sodium sulfate and rectify to obtain 163 g of the final product.

Protocol 3: Multi-step Synthesis from 2-Chloro-5-(chloromethyl)pyridine[8]

-

Initial Chlorination: Add 2-chloro-5-(chloromethyl)pyridine to a reaction vessel and heat. Introduce chlorine gas to convert it to 2-chloro-5-(trichloromethyl)pyridine.

-

Ring Chlorination: Transfer the resulting 2-chloro-5-(trichloromethyl)pyridine to a separate vessel. Add antimony trichloride as a catalyst. Heat to 125-140°C and introduce chlorine gas to effect ring chlorination, yielding 2,3-dichloro-5-(trichloromethyl)pyridine.

-

Fluorination: Transfer the 2,3-dichloro-5-(trichloromethyl)pyridine to a fluorination vessel. Add hydrogen fluoride and heat to 120-135°C.

-

Purification: The resulting crude product is washed, subjected to steam distillation, the pH is adjusted to 6-8, and finally purified by distillation in a rectifying tower to yield this compound with a purity of over 99%.

Conclusion

The synthesis of this compound is a well-established industrial process with several viable pathways. The choice of a specific route is often dictated by the availability and cost of the starting materials, the desired purity of the final product, and the scalability of the process. The precursors ranging from the basic building block of 3-picoline to more advanced intermediates like 2-chloro-5-(trifluoromethyl)pyridine each present their own set of advantages and challenges in terms of reaction conditions, catalyst requirements, and byproduct formation. This guide provides a foundational understanding of these core synthetic strategies, offering valuable insights for professionals in the chemical and pharmaceutical industries.

References

- 1. alfa-chemical.com [alfa-chemical.com]

- 2. WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine - Google Patents [patents.google.com]

- 3. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 6. CN113527191A - Preparation method of 2,3-dichloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]

- 7. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 8. CN106008330A - Preparation method for this compound - Google Patents [patents.google.com]

An In-depth Technical Guide to the Spectroscopic Data of 2,3-Dichloro-5-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dichloro-5-(trifluoromethyl)pyridine is a key halogenated pyridine (B92270) derivative with the chemical formula C₆H₂Cl₂F₃N.[1] It serves as a critical intermediate in the synthesis of various agrochemicals, including insecticides and fungicides such as fluazinam, fluopicolide, and chlorfluazuron.[2] The compound's molecular structure, featuring chlorine atoms at the 2 and 3 positions and a trifluoromethyl group at the 5 position, imparts specific reactivity that makes it a versatile building block in organic synthesis.[2] This guide provides a comprehensive overview of the spectroscopic data for this compound, complete with experimental protocols and a visualization of its application in synthetic pathways.

Chemical and Physical Properties

| Property | Value |

| Molecular Formula | C₆H₂Cl₂F₃N |

| Molecular Weight | 215.99 g/mol |

| Appearance | Colorless to light yellow liquid[1][3] |

| Density | 1.549 g/mL at 25 °C |

| Boiling Point | 80 °C at 20 mmHg |

| Refractive Index | n20/D 1.475 |

| CAS Number | 69045-84-7 |

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

| Proton | Expected Chemical Shift (δ) ppm | Expected Multiplicity |

| H-4 | Aromatic region (downfield) | Doublet |

| H-6 | Aromatic region (downfield) | Doublet |

The ¹³C NMR spectrum will display six distinct signals for the six carbon atoms in the molecule, as they are all in unique chemical environments. The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The carbons bonded to chlorine will also be significantly deshielded. Full spectral data can be viewed on resources such as ChemicalBook.[3]

| Carbon | Expected Chemical Shift (δ) ppm |

| C-2 | ~150 |

| C-3 | ~124 |

| C-4 | ~136 |

| C-5 | Aromatic region, quartet |

| C-6 | Aromatic region |

| -CF₃ | ~120-130 (quartet) |

The ¹⁹F NMR spectrum is expected to show a single signal for the three equivalent fluorine atoms of the trifluoromethyl group. This signal will be a singlet in a proton-decoupled spectrum. The typical chemical shift range for a CF₃ group on an aromatic ring is in the range of -60 to -70 ppm relative to CFCl₃. A spectrum is available on SpectraBase, recorded in CDCl₃.[6]

| Fluorine Environment | Expected Chemical Shift (δ) ppm |

| -CF₃ | -60 to -70 |

Mass Spectrometry (MS)

Mass spectrometry of this compound provides crucial information about its molecular weight and fragmentation pattern. The presence of two chlorine atoms results in a characteristic isotopic pattern for the molecular ion and chlorine-containing fragments.

| m/z | Assignment | Notes |

| 215 | [M]⁺ | Molecular ion peak. |

| 217 | [M+2]⁺ | Isotopic peak due to the presence of one ³⁷Cl atom. |

| 219 | [M+4]⁺ | Isotopic peak due to the presence of two ³⁷Cl atoms. |

| 180 | [M-Cl]⁺ | Loss of a chlorine atom. |

Data sourced from PubChem.[7]

Expected Isotopic Pattern for Molecular Ion: The relative intensity of the M, M+2, and M+4 peaks is expected to be approximately 9:6:1, which is characteristic for a molecule containing two chlorine atoms.

Postulated Fragmentation Pathway: A likely fragmentation pathway involves the initial loss of a chlorine atom to form an ion at m/z 180. Further fragmentation could involve the loss of HCN or other small molecules.

References

- 1. This compound | 69045-84-7 [chemicalbook.com]

- 2. This compound | 69045-84-7 | Benchchem [benchchem.com]

- 3. allreviewjournal.com [allreviewjournal.com]

- 4. This compound(69045-84-7) 1H NMR [m.chemicalbook.com]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. spectrabase.com [spectrabase.com]

- 7. This compound | C6H2Cl2F3N | CID 112234 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Core Mechanism of Action of 2,3-Dichloro-5-(trifluoromethyl)pyridine and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Dichloro-5-(trifluoromethyl)pyridine (DCTF) is a pivotal chemical intermediate, forming the backbone of a range of potent agrochemicals and pharmacologically active compounds. While DCTF itself is not directly applied for its biological effects, its true mechanism of action is realized through the functionalities of its derivatives. This technical guide provides a comprehensive overview of the core mechanisms of action of the key fungicides and insecticides synthesized from DCTF, offering insights for researchers in crop protection and drug discovery. The guide details the biochemical pathways targeted by these derivatives, presents quantitative data on their efficacy, outlines relevant experimental protocols, and visualizes the complex biological interactions.

Introduction: The Role of this compound as a Chemical Intermediate

This compound (CAS 69045-84-7) is a halogenated pyridine (B92270) derivative that serves as a versatile building block in organic synthesis.[1] Its chemical structure, featuring two reactive chlorine atoms and an electron-withdrawing trifluoromethyl group, makes it an ideal precursor for the synthesis of a variety of biologically active molecules. The primary application of DCTF is in the agrochemical industry for the production of highly effective fungicides and insecticides.[1][2] Additionally, derivatives of DCTF have demonstrated potential in pharmaceutical applications, exhibiting cytotoxicity against various cancer cell lines.[1]

This guide will focus on the mechanisms of action of the principal active ingredients derived from DCTF, as the biological activity of DCTF is manifested through these end-products.

Agrochemical Applications: Fungicidal Derivatives

DCTF is a key component in the synthesis of two major classes of fungicides: the diarylamine fungicide, fluazinam (B131798), and the acylpicolide fungicide, fluopicolide.

Fluazinam: Uncoupling of Oxidative Phosphorylation

Fluazinam is a broad-spectrum contact fungicide with a multi-site mode of action, which makes it a low-risk candidate for the development of resistance.[3]

Core Mechanism: The primary mechanism of action of fluazinam is the uncoupling of oxidative phosphorylation in the mitochondria of fungal cells.[2][3][4][5] As a lipophilic weak acid, fluazinam acts as a protonophore, transporting protons across the inner mitochondrial membrane.[4] This dissipates the proton gradient that is essential for the production of ATP by ATP synthase, effectively disrupting the cell's energy supply and leading to cell death.[3][4]

Beyond its uncoupling activity, fluazinam is also highly reactive with thiols, which may contribute to its broad-spectrum fungicidal action.[2][5] Studies have also indicated that fluazinam can induce oxidative stress, leading to the accumulation of reactive oxygen species (ROS) and the activation of caspases, ultimately triggering apoptosis.[6]

Fluopicolide: Disruption of Spectrin-like Proteins

Fluopicolide is a fungicide that is highly effective against oomycete pathogens, such as those causing late blight and downy mildew.[7][8]

Core Mechanism: Fluopicolide exhibits a novel mode of action that involves the disruption of spectrin-like proteins within the cytoskeleton of oomycetes.[7][8][9][10] This mode of action is distinct from other oomycete fungicides, making it a valuable tool for resistance management.[9] The delocalization of these spectrin-like proteins affects several stages of the fungal life cycle, including the motility of zoospores, germination of cysts, and mycelial growth.[7][9] This disruption of the cytoskeleton ultimately leads to the swelling and bursting of fungal cells.[9]

Agrochemical Applications: Insecticidal Derivatives

DCTF is a precursor for the synthesis of benzoylurea (B1208200) insecticides, such as chlorfluazuron (B1668723) and fluazuron (B1672858). These compounds act as insect growth regulators.

Chlorfluazuron and Fluazuron: Inhibition of Chitin (B13524) Synthesis

Chlorfluazuron and fluazuron are effective against a range of insect pests, particularly Lepidoptera.[11]

Core Mechanism: The mechanism of action for benzoylurea insecticides is the inhibition of chitin synthesis.[12] Chitin is a crucial component of the insect's exoskeleton, providing structural support and protection. By inhibiting the enzyme chitin synthase, these compounds prevent the proper formation of the new cuticle during molting.[12] This leads to a failure in the molting process, resulting in larval mortality.[12] Because vertebrates do not produce chitin, these insecticides have low mammalian toxicity.[12]

Pharmaceutical Potential: Cytotoxic Derivatives

Derivatives of this compound have shown promise as potential anticancer agents.

Cytotoxic Activity: Research has demonstrated that certain DCTF derivatives exhibit significant cytotoxicity against a range of human cancer cell lines, including prostate (PC3), leukemia (K562), cervical (HeLa), and lung (A549) cancers.[1] One derivative showed an IC50 value of approximately 5 µg/ml, indicating its potential as a lead compound in drug development.[1] The broader class of pyridine derivatives is known to possess diverse biological activities, and their structural framework is a common feature in many FDA-approved drugs.

The precise mechanisms of action for these cytotoxic derivatives are not yet fully elucidated and are an active area of research. The structural motifs present in these compounds suggest potential interactions with various cellular targets, including enzymes and signaling proteins involved in cell proliferation and survival.

Quantitative Data Summary

The following table summarizes the available quantitative data for the biological activity of DCTF derivatives.

| Compound/Derivative Class | Target/Assay | Value | Cell Line/Organism | Reference |

| DCTF Derivative | Cytotoxicity (IC50) | ~5 µg/ml | PC3, K562, HeLa, A549 | [1] |

Note: Specific IC50 values for fluazinam, fluopicolide, chlorfluazuron, and fluazuron are highly species-dependent and are typically determined for specific target pests in agricultural contexts. The data for the cytotoxic derivative is from a general study and the specific compound structure was not disclosed.

Experimental Protocols

In Vitro Chitin Synthase Inhibition Assay

This protocol provides a general method for assessing the inhibitory activity of compounds like chlorfluazuron and fluazuron on chitin synthase.

Objective: To determine the IC50 value of a test compound against chitin synthase.

Materials:

-

Crude chitin synthase enzyme extracted from the target insect.

-

Substrate: UDP-N-acetylglucosamine (UDP-GlcNAc).

-

Assay buffer (e.g., Tris-HCl with MgCl2).

-

Test compound (dissolved in a suitable solvent like DMSO).

-

96-well microtiter plates coated with Wheat Germ Agglutinin (WGA).

-

WGA conjugated to horseradish peroxidase (WGA-HRP).

-

TMB substrate.

-

Stop solution.

-

Microplate reader.

Procedure:

-

Enzyme Preparation: Extract crude chitin synthase from the target insect tissue.

-

Assay Setup:

-

Add the trypsin-pretreated cell extract to each well of the WGA-coated 96-well plate.

-

Add the test compound at various concentrations to the wells. Include a solvent control (e.g., DMSO).

-

Initiate the reaction by adding the substrate solution (UDP-GlcNAc).

-

-

Incubation: Incubate the plate at 30°C for a defined period (e.g., 3 hours) with shaking.

-

Detection:

-

Stop the reaction by washing the plate multiple times with ultrapure water.

-

Add WGA-HRP solution to each well and incubate.

-

Wash the plate to remove unbound WGA-HRP.

-

Add TMB substrate and incubate until color develops.

-

Add a stop solution and measure the absorbance at 450 nm.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

-

Mitochondrial Respiration Assay for Uncoupler Activity

This protocol outlines a method to measure the effect of a compound like fluazinam on mitochondrial respiration, indicative of uncoupling activity.

Objective: To determine if a test compound uncouples oxidative phosphorylation.

Materials:

-

Isolated mitochondria.

-

Respiration buffer.

-

Substrates for the electron transport chain (e.g., pyruvate, malate).

-

ADP.

-

Test compound (e.g., fluazinam).

-

Oxygen electrode system (e.g., Clark-type electrode or Seahorse XF Analyzer).

Procedure:

-

Mitochondria Isolation: Isolate mitochondria from a suitable source (e.g., rat liver, fungal cells).

-

Assay Setup:

-

Add isolated mitochondria and respiration buffer to the chamber of the oxygen electrode.

-

Add the respiratory substrates to initiate basal respiration (State 2).

-

Add a known amount of ADP to stimulate ATP synthesis-coupled respiration (State 3).

-

Once the ADP is phosphorylated to ATP, respiration will slow down (State 4).

-

-

Compound Addition: Add the test compound at various concentrations and monitor the oxygen consumption rate. An uncoupler will cause a rapid increase in oxygen consumption in the absence of ADP.

-

Data Analysis: Compare the rate of oxygen consumption before and after the addition of the test compound. A significant increase in the State 4 respiration rate is indicative of uncoupling activity.

Conclusion

This compound is a cornerstone intermediate that enables the synthesis of a diverse range of biologically active molecules. While it does not have a direct mechanism of action in its applied form, its derivatives are potent inhibitors of key biological processes in fungi and insects. The fungicidal derivatives, fluazinam and fluopicolide, disrupt cellular energy production and cytoskeletal integrity, respectively. The insecticidal benzoylurea derivatives, chlorfluazuron and fluazuron, inhibit the crucial process of chitin synthesis. Furthermore, the cytotoxic potential of other DCTF derivatives highlights the promise of this chemical scaffold in the development of novel therapeutics. A thorough understanding of these downstream mechanisms is essential for the rational design of new, more effective agrochemicals and pharmaceuticals, as well as for managing the development of resistance in target organisms.

References

- 1. This compound | 69045-84-7 | Benchchem [benchchem.com]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine - Google Patents [patents.google.com]

- 4. 2,3-Diaryl-3 H-imidazo[4,5- b]pyridine derivatives as potential anticancer and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. alfa-chemical.com [alfa-chemical.com]

- 7. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CN106008330A - Preparation method for this compound - Google Patents [patents.google.com]

- 9. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5- d]pyrimidine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. innospk.com [innospk.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Reactivity Profile of 2,3-Dichloro-5-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dichloro-5-(trifluoromethyl)pyridine, with the CAS number 69045-84-7, is a pivotal fluorine-containing heterocyclic intermediate.[1][2] Its unique electronic and structural properties, imparted by the electron-withdrawing trifluoromethyl group and two chlorine atoms on the pyridine (B92270) ring, make it a versatile building block in organic synthesis.[1] This technical guide provides a comprehensive overview of the reactivity of this compound, focusing on its utility in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. The information presented herein is intended to assist researchers and professionals in the fields of agrochemical and pharmaceutical development in harnessing the synthetic potential of this important molecule.[1][3]

Core Reactivity Principles

The reactivity of this compound is primarily dictated by the electronic nature of the pyridine ring, which is rendered electron-deficient by the electronegative nitrogen atom and the strongly electron-withdrawing trifluoromethyl group. This inherent electron deficiency makes the molecule susceptible to nucleophilic attack while deactivating it towards electrophilic aromatic substitution. The two chlorine atoms at the C2 and C3 positions serve as leaving groups in substitution and cross-coupling reactions.

A critical aspect of its reactivity is the regioselectivity of these transformations. The chlorine atom at the C2 position is generally more reactive towards nucleophilic substitution and oxidative addition in cross-coupling reactions than the chlorine at the C3 position. This is due to the activating effect of the pyridine nitrogen, which lowers the energy of the Meisenheimer intermediate formed during nucleophilic attack at the ortho (C2) position.

References

- 1. 2-CHLORO-5-NITRO-3-(TRIFLUOROMETHYL)PYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 2. CN107286087B - Synthetic method of 2-cyano-3-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 2,3-Dichloro-5-(trifluoromethyl)pyridine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,3-dichloro-5-(trifluoromethyl)pyridine, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on collating existing qualitative information, presenting detailed experimental protocols for quantitative solubility determination, and offering solubility data for a structurally analogous compound to provide a comparative framework.

Core Concepts: Solubility and Its Importance

Solubility is a critical physicochemical property of a substance, defined as the maximum concentration of a solute that can dissolve in a solvent to form a stable, homogeneous solution at a specific temperature and pressure. For researchers and professionals in drug development and chemical synthesis, a thorough understanding of the solubility of this compound is paramount. It directly influences key process parameters including:

-

Reaction Kinetics: The rate and efficiency of chemical reactions often depend on the concentration of reactants in the solution.

-

Purification and Crystallization: The selection of appropriate solvents is crucial for effective purification and for obtaining crystalline solids with the desired properties.

-

Formulation Development: In the pharmaceutical industry, the solubility of an active pharmaceutical ingredient (API) or its intermediates is a determining factor for its bioavailability and the design of the final dosage form.

Solubility Profile of this compound

Table 1: Qualitative and Quantitative Solubility of this compound

| Solvent | Temperature (°C) | Solubility |

| Water | 24 | 380 mg/L[1] |

| Water | 20 | Sparingly soluble[2] |

| Methanol (MeOH) | Ambient | Soluble[1][3] |

| Acetone | Ambient | Soluble[1] |

| Dichloromethane (MDC) | Ambient | Soluble[1] |

| Chloroform | Ambient | Soluble[3] |

Comparative Solubility Data: 2,3-Dichloropyridine (B146566)

To provide a quantitative perspective, this section presents solubility data for 2,3-dichloropyridine, a structurally similar compound. This data can serve as a useful reference for anticipating the behavior of this compound and for designing solubility experiments. The solubility of 2,3-dichloropyridine has been observed to increase with temperature, indicating an endothermic dissolution process.[4][5] Among the tested solvents, its solubility is highest in 1,4-dioxane (B91453) and lowest in n-hexane.[4]

Table 2: Quantitative Solubility of 2,3-Dichloropyridine in Various Organic Solvents (Mole Fraction, x) [4]

| Solvent | 278.15 K | 283.15 K | 288.15 K | 293.15 K | 298.15 K | 303.15 K | 308.15 K | 313.15 K |

| Methanol | 0.0815 | 0.0983 | 0.1182 | 0.1419 | 0.1704 | 0.2045 | 0.2455 | 0.2947 |

| Ethanol | 0.0933 | 0.1121 | 0.1347 | 0.1618 | 0.1944 | 0.2335 | 0.2805 | 0.3369 |

| Isopropanol | 0.1028 | 0.1235 | 0.1484 | 0.1783 | 0.2142 | 0.2573 | 0.3091 | 0.3713 |

| n-Butanol | 0.1135 | 0.1364 | 0.1639 | 0.1969 | 0.2365 | 0.2841 | 0.3413 | 0.4100 |

| Acetonitrile | 0.1348 | 0.1619 | 0.1945 | 0.2336 | 0.2806 | 0.3371 | 0.4049 | 0.4863 |

| Ethyl Acetate | 0.1472 | 0.1768 | 0.2124 | 0.2551 | 0.3065 | 0.3681 | 0.4422 | 0.5311 |

| n-Butyl Acetate | 0.1589 | 0.1909 | 0.2293 | 0.2754 | 0.3308 | 0.3974 | 0.4773 | 0.5733 |

| Dichloromethane | 0.1721 | 0.2067 | 0.2483 | 0.2983 | 0.3583 | 0.4304 | 0.5169 | 0.6209 |

| 1,4-Dioxane | 0.1813 | 0.2178 | 0.2616 | 0.3142 | 0.3775 | 0.4534 | 0.5446 | 0.6542 |

| Cyclohexane | 0.0989 | 0.1188 | 0.1427 | 0.1714 | 0.2059 | 0.2474 | 0.2971 | 0.3569 |

| n-Hexane | 0.0877 | 0.1054 | 0.1266 | 0.1521 | 0.1827 | 0.2195 | 0.2636 | 0.3167 |

Experimental Protocols for Solubility Determination

For researchers who require precise quantitative solubility data for this compound, the following established experimental methodologies can be employed.

Gravimetric Method (Shake-Flask)

This is a widely used and reliable method for determining the equilibrium solubility of a compound.

Objective: To determine the mass of this compound that dissolves in a specific volume of a given organic solvent at a constant temperature to form a saturated solution.

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Sealed vials or flasks

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Pre-weighed evaporation dishes or vials

-

Oven or vacuum oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid is crucial to ensure that saturation is achieved.

-

Accurately pipette a known volume of the selected organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature.

-

Agitate the samples for a sufficient period to ensure that equilibrium is reached (typically 24-72 hours). The time to reach equilibrium should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Filtration:

-

Once equilibrium is reached, cease agitation and allow the vials to stand in the constant temperature bath for a period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter into a pre-weighed, clean, and dry evaporating dish or vial. This step is critical to remove any undissolved solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Place the evaporating dish in an oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute.

-

Once all the solvent has evaporated, cool the dish in a desiccator to room temperature and weigh it on an analytical balance.

-

Repeat the drying and weighing process until a constant mass is obtained.

-

-

Calculation:

-

The mass of the dissolved this compound is the difference between the final mass of the dish with the residue and the initial mass of the empty dish.

-

The solubility is then calculated and can be expressed in various units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Isothermal Equilibrium Method with Spectroscopic Analysis

This method is suitable if this compound exhibits a chromophore that absorbs light in the UV-Vis range and the chosen solvent is transparent in that region.

Objective: To determine the concentration of this compound in a saturated solution by measuring its absorbance of light.

Materials:

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Materials for preparing a saturated solution (as in the gravimetric method)

Procedure:

-

Preparation of a Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration in the chosen organic solvent.

-

Perform a series of dilutions of the stock solution to create a set of standard solutions with decreasing concentrations.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound.

-

Plot a graph of absorbance versus concentration to create a calibration curve. The plot should be linear and adhere to the Beer-Lambert law.

-

-

Preparation and Analysis of the Saturated Solution:

-

Prepare a saturated solution of this compound in the organic solvent as described in the gravimetric method (steps 1 and 2).

-

Carefully withdraw a known volume of the clear, filtered supernatant.

-

Dilute the saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation:

-

Use the equation of the line from the calibration curve to determine the concentration of the diluted solution.

-

Calculate the original concentration of the saturated solution by accounting for the dilution factor. This concentration represents the solubility of this compound in the solvent at the specified temperature.

-

Visualizing Experimental and Logical Workflows

The following diagrams, generated using the DOT language, illustrate the key workflows in solubility determination.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2,3-Dichloro-5-(trifluoromethyl)pyridine from 3-Picoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dichloro-5-(trifluoromethyl)pyridine is a critical building block in the synthesis of numerous agrochemicals and pharmaceuticals.[1][2][3] Its trifluoromethylpyridine core is a key structural motif that imparts desirable biological activity to a range of active ingredients. The synthesis of this compound from the readily available starting material, 3-picoline (3-methylpyridine), involves a multi-step process of chlorination and fluorination. This document provides detailed application notes and experimental protocols for the successful synthesis of this compound.

Synthetic Pathway Overview

The transformation of 3-picoline to this compound is a multi-step process that can be broadly categorized into two main stages: chlorination and fluorination. The chlorination stage involves the chlorination of both the methyl group and the pyridine (B92270) ring. The fluorination stage converts the trichloromethyl group to the desired trifluoromethyl group.

Several variations of this synthetic route exist, including both liquid-phase and vapor-phase reactions.[1] The choice of a specific route often depends on the desired scale of production, available equipment, and safety considerations. The most common pathway involves the formation of key intermediates such as 2-chloro-5-methylpyridine (B98176), 2-chloro-5-(trichloromethyl)pyridine (B1585791), and 2,3-dichloro-5-(trichloromethyl)pyridine (B1347059).[4][5]

Key Reaction Steps

The synthesis of this compound from 3-picoline can be summarized in the following key steps:

-

N-Oxidation and Chlorination to 2-Chloro-5-methylpyridine: 3-picoline is first converted to its N-oxide, which then undergoes chlorination to yield 2-chloro-5-methylpyridine.

-

Side-Chain Chlorination to 2-Chloro-5-(trichloromethyl)pyridine: The methyl group of 2-chloro-5-methylpyridine is chlorinated to form a trichloromethyl group.

-

Ring Chlorination to 2,3-Dichloro-5-(trichloromethyl)pyridine: A second chlorine atom is introduced onto the pyridine ring at the 3-position.

-

Fluorination to this compound: The final step involves the exchange of chlorine atoms for fluorine atoms on the trichloromethyl group.

Experimental Protocols

Protocol 1: Synthesis of 2-Chloro-5-(trichloromethyl)pyridine from 2-Chloro-5-methylpyridine

This protocol details the chlorination of the methyl group of 2-chloro-5-methylpyridine.

Materials:

-

2-Chloro-5-methylpyridine

-

Chlorine gas

-

Azobisisobutyronitrile (AIBN) (initiator)

-

o-Dichlorobenzene (solvent)

Procedure:

-

In a suitable reaction vessel equipped with a stirrer, gas inlet, and reflux condenser, dissolve 2-chloro-5-methylpyridine in o-dichlorobenzene.

-

Add a catalytic amount of AIBN (2-8% of the mass of 2-chloro-5-methylpyridine).[6]

-

Heat the reaction mixture to 120-140°C with stirring.[6]

-

Continuously and slowly introduce chlorine gas into the reaction mixture until bubbling is observed.[6]

-

Maintain the reaction for 18-20 hours.[6]

-

Monitor the reaction progress by a suitable analytical method (e.g., GC-MS).

-

Upon completion, cool the reaction mixture and proceed with purification.

Protocol 2: Synthesis of 2,3-Dichloro-5-(trichloromethyl)pyridine from 2-Chloro-5-(trichloromethyl)pyridine

This protocol describes the chlorination of the pyridine ring.

Materials:

-

2-Chloro-5-(trichloromethyl)pyridine

-

Antimony trichloride (B1173362) (catalyst)

-

Chlorine gas

Procedure:

-

Transfer the 2-chloro-5-(trichloromethyl)pyridine obtained from the previous step to a suitable reaction vessel.

-

Add antimony trichloride as a catalyst.[7]

-

Heat the reaction mixture and introduce chlorine gas.

-

The reaction temperature is typically maintained between 75-80°C.[7]

-

The rate of chlorine introduction should be controlled (e.g., 15-40 kg/h for larger scale).[7]

-

Monitor the reaction until the desired conversion is achieved.

Protocol 3: Synthesis of this compound from 2,3-Dichloro-5-(trichloromethyl)pyridine

This protocol details the final fluorination step.

Materials:

-

2,3-Dichloro-5-(trichloromethyl)pyridine

-

Anhydrous hydrogen fluoride (B91410) (HF)

-

Tungsten hexachloride (catalyst)[8] or Iron(III) chloride (catalyst)[4]

Procedure:

-

To a suitable reactor (e.g., an autoclave), add 2,3-dichloro-5-(trichloromethyl)pyridine and the catalyst (e.g., tungsten hexachloride or iron(III) chloride).[4][8]

-

Carefully add anhydrous hydrogen fluoride.

-

Heat the sealed reactor to a temperature of approximately 170-175°C.[4][8]

-

Maintain the reaction for several hours (e.g., overnight).[4]

-

After cooling, carefully vent the reactor and transfer the crude product.

-

The crude product is then subjected to a workup procedure involving washing with a basic solution (e.g., 1 M NaOH or sodium bicarbonate solution) and water, followed by extraction with an organic solvent like dichloromethane.[2][4]

-

The organic layer is dried, and the solvent is removed to yield the crude product.

-

Final purification is achieved by distillation.[7]

Quantitative Data Summary

| Step | Reactants | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield | Reference |

| Side-Chain Chlorination | 2-Chloro-5-methylpyridine, Chlorine | AIBN | o-Dichlorobenzene | 120-140 | 18-20 | - | [6] |